molecular formula C13H19NO B13248578 2-Methyl-N-(2-phenylethyl)oxolan-3-amine

2-Methyl-N-(2-phenylethyl)oxolan-3-amine

Cat. No.: B13248578
M. Wt: 205.30 g/mol
InChI Key: UPKRJRGJSIYGMB-UHFFFAOYSA-N
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Description

2-Methyl-N-(2-phenylethyl)oxolan-3-amine is a chemical compound with a molecular formula of C13H19NO It is characterized by the presence of an oxolane ring, a phenylethyl group, and a methyl group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-(2-phenylethyl)oxolan-3-amine typically involves the reaction of 2-phenylethylamine with an appropriate oxolane derivative under controlled conditions. One common method involves the use of a catalyst to facilitate the reaction, ensuring high yield and purity. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-(2-phenylethyl)oxolan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.

    Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.

    Substitution: Halogenating agents such as thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines with different degrees of saturation.

Scientific Research Applications

2-Methyl-N-(2-phenylethyl)oxolan-3-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-N-(2-phenylethyl)oxolan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-phenylethyl)oxolan-3-amine hydrochloride
  • Methyl [1-(oxolan-2-yl)-2-phenylethyl]amine
  • 2-Methyl-N-(1-phenylethyl)oxolan-3-amine

Uniqueness

2-Methyl-N-(2-phenylethyl)oxolan-3-amine is unique due to its specific structural features, such as the presence of both a phenylethyl group and an oxolane ring. These features confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

2-methyl-N-(2-phenylethyl)oxolan-3-amine

InChI

InChI=1S/C13H19NO/c1-11-13(8-10-15-11)14-9-7-12-5-3-2-4-6-12/h2-6,11,13-14H,7-10H2,1H3

InChI Key

UPKRJRGJSIYGMB-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCO1)NCCC2=CC=CC=C2

Origin of Product

United States

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